Superior Binding Affinity (Kd) Compared to Other Reversible FAAH Inhibitors
MK-3168 exhibits a Kd of 0.8 nM in human cortex homogenate binding assays, which is markedly lower (i.e., higher affinity) than that of the reversible FAAH inhibitor JNJ-42165279, which has a reported Ki of 4.6 nM in a similar assay system [1][2]. This indicates MK-3168 has approximately 5.8-fold higher binding affinity for human FAAH.
| Evidence Dimension | Binding affinity (Kd or Ki) for human FAAH |
|---|---|
| Target Compound Data | Kd = 0.8 nM (human cortex) |
| Comparator Or Baseline | JNJ-42165279: Ki = 4.6 nM (human FAAH) |
| Quantified Difference | ~5.8-fold higher affinity for MK-3168 |
| Conditions | Tissue homogenate binding assays using [3H]-MK-3168 and recombinant human FAAH |
Why This Matters
Higher binding affinity enables lower radiotracer doses in PET imaging, improving signal-to-noise ratio and reducing subject radiation exposure.
- [1] Discovery of MK-3168: A PET Tracer for Imaging Brain Fatty Acid Amide Hydrolase. ACS Med. Chem. Lett. 2013, 4, 6, 509–513. DOI: 10.1021/ml4000996. View Source
- [2] JNJ-42165279: A Novel FAAH Inhibitor. J. Med. Chem. 2015, 58, 15, 6325-6337. DOI: 10.1021/acs.jmedchem.5b00732. View Source
